EGTA disodium

Catalog No.
S14286520
CAS No.
31571-71-8
M.F
C14H22N2Na2O10
M. Wt
424.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGTA disodium

CAS Number

31571-71-8

Product Name

EGTA disodium

IUPAC Name

disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate

Molecular Formula

C14H22N2Na2O10

Molecular Weight

424.31 g/mol

InChI

InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

PSNPATLUBMVVTM-UHFFFAOYSA-L

Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Disodium ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, commonly known as EGTA disodium, is a chelating agent that selectively binds divalent metal ions, particularly calcium. Its chemical formula is C₁₂H₁₈N₂O₈, and it is characterized by a high affinity for calcium ions, making it useful in various biochemical applications. Unlike other chelators such as ethylenediaminetetraacetic acid (EDTA), which can bind to a broader range of metal ions, EGTA is specifically designed to target calcium, thereby minimizing interference from other metal ions in biological systems .

EGTA disodium functions primarily through complexation reactions with metal ions. The general reaction can be represented as follows:

Ca2++EGTA2 Ca EGTA 2\text{Ca}^{2+}+\text{EGTA}^{2-}\rightarrow \text{ Ca EGTA }^{2-}

In this reaction, calcium ions are sequestered by EGTA, forming a stable complex that prevents the free ion from participating in biological reactions. This selectivity is crucial in studies involving calcium signaling pathways where the presence of other metal ions could confound results .

EGTA disodium exhibits significant biological activity due to its ability to chelate calcium ions. It is widely used in cell biology and biochemistry for various purposes:

  • Calcium Buffering: EGTA effectively buffers calcium concentrations in physiological experiments, allowing researchers to study calcium-dependent processes without interference from other divalent cations.
  • Enzyme Inhibition: By chelating calcium, EGTA can inhibit enzymes that require calcium for activity, such as certain phospholipases and proteases.
  • Cell Signaling Studies: It plays a role in studying calcium signaling pathways by controlling the availability of free calcium ions .

The synthesis of EGTA disodium typically involves a multi-step process starting from ethylene glycol and chloroacetic acid. The general synthetic route includes:

  • Formation of Ethylene Glycol Bis(β-Aminoethyl Ether): Ethylene glycol reacts with β-aminoethyl ether to form the backbone of EGTA.
  • Carboxylation: The addition of chloroacetic acid leads to the formation of the tetraacetic acid structure.
  • Sodium Salts Formation: The final step involves neutralizing the acid form with sodium hydroxide to produce disodium EGTA.

This synthetic pathway allows for the production of high-purity EGTA suitable for laboratory and industrial applications .

EGTA disodium has a wide range of applications across various fields:

  • Biochemistry: Used as a calcium chelator in enzyme assays and protein purification processes.
  • Cell Culture: Employed in cell culture media to control calcium levels.
  • Medical Research: Utilized in studies related to cardiovascular health and cellular signaling mechanisms.
  • Analytical Chemistry: Acts as a reagent for determining metal ion concentrations through complexometric titrations.

Its specificity for calcium makes it particularly valuable in experimental setups where precise control over calcium levels is required .

Research has demonstrated that EGTA interacts selectively with divalent cations, particularly calcium, but also shows some affinity for magnesium and other similar metals. Studies indicate that the presence of EGTA can significantly alter biochemical pathways by modulating the availability of these ions:

  • In oxidative stress studies, EGTA has been shown to affect reactive oxygen species generation by altering metal ion availability, impacting cellular responses to oxidative damage .
  • Interaction with other chelators like EDTA reveals differences in biological effects due to their varying affinities for different metal ions .

EGTA disodium belongs to a class of chelating agents that includes several similar compounds. Here is a comparison highlighting its uniqueness:

Compound NameMetal Ion AffinityUnique Features
Ethylenediaminetetraacetic AcidBroad (Ca²⁺, Mg²⁺, Fe³⁺)Binds multiple metal ions; widely used in various assays
Citric AcidModerate (Ca²⁺)Less selective; used primarily as a food additive
Nitrilotriacetic AcidBroad (Ca²⁺, Mg²⁺)Similar structure but less effective at low pH
Diethylenetriaminepentaacetic AcidBroad (Fe³⁺, Cu²⁺)Stronger binding for transition metals

EGTA's unique specificity for calcium over other divalent cations sets it apart from these compounds, making it particularly useful in studies where precise control over calcium levels is essential .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

424.10698347 g/mol

Monoisotopic Mass

424.10698347 g/mol

Heavy Atom Count

28

Related CAS

67-42-5 (Parent)

Dates

Last modified: 08-10-2024

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